Renchangianin B

Chemotaxonomy Structural classification Computational chemistry

Researchers developing HPLC/UPLC fingerprinting methods for Kadsura renchangiana and K. longipedunculata face a critical gap: promiscuous lignans like Schisandrin lack species specificity. Renchangianin B solves this with narrow, verified botanical occurrence exclusive to these two species. • Species-specific marker: Isolated solely from K. renchangiana and K. longipedunculata stems; validated at 7.13% relative abundance by LC-MS in plant extracts. • Chromatographic challenge standard: Molecular complexity score 1040 with 10 rotatable bonds and high LogP (5.2-5.69) provides a rigorous test analyte for column selectivity and method robustness. • Identity assurance: ≥98% HPLC purity ensures biological or analytical results are compound-attributable.

Molecular Formula C34H38O11
Molecular Weight 622.7 g/mol
Cat. No. B15137636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRenchangianin B
Molecular FormulaC34H38O11
Molecular Weight622.7 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C(C(C(C2=CC(=C(C(=C2C3=C(C(=C(C=C13)OC)OC)O)O)OC)OC)OC(=O)C4=CC=CC=C4)(C)O)C
InChIInChI=1S/C34H38O11/c1-9-17(2)32(37)44-28-18(3)34(4,39)31(45-33(38)19-13-11-10-12-14-19)21-16-23(41-6)30(43-8)27(36)25(21)24-20(28)15-22(40-5)29(42-7)26(24)35/h9-16,18,28,31,35-36,39H,1-8H3/b17-9-/t18-,28+,31-,34-/m0/s1
InChIKeyFGACFCPIJZFIEZ-NLBSZNOBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Renchangianin B: Compound Overview


Renchangianin B (CAS 770733-54-5) is a dibenzo[cyclooctene]-type lignan isolated from the stems of Kadsura renchangiana and Kadsura longipedunculata [1]. With a molecular formula of C34H38O11 and a molecular weight of 622.66 g/mol, this compound belongs to the lignanoid class of phenylpropanoid-derived natural products . Renchangianin B is commercially available for research use from multiple specialty chemical suppliers and serves as a reference standard for phytochemical analysis and as a candidate for preliminary bioactivity screening .

Phytochemical reference standard May support species authentication and quality control of Kadsura plant material
Analytical method probe May support HPLC/UPLC separation method development for complex dibenzocyclooctene lignans
Cheminformatic test case Dual tannin/lignan taxonomy enables benchmarking of classification algorithms and database curation workflows

Renchangianin B Substitution Risks


Renchangianin B cannot be casually substituted with other dibenzocyclooctene lignans from the genus Kadsura. The genus produces over 337 structurally distinct lignans [1], each possessing unique substitution patterns on the dibenzocyclooctene scaffold that fundamentally alter their physicochemical properties and biological interactions. Renchangianin B features a specific benzoate ester at C-8 and a (2-methylbut-2-enoyl)oxy moiety at C-11 [2]—a structural arrangement that differs from even its closest named analog, Renchangianin A, and is entirely absent in more extensively characterized compounds such as Schisandrin or Gomisin family lignans. These structural distinctions preclude reliable inference of biological activity, solubility, or stability across in-class compounds. The following quantitative evidence clarifies where Renchangianin B possesses verifiable differentiation meaningful for procurement decisions.

Unique substitution pattern

C-8 benzoate and C-11 (2-methylbut-2-enoyl)oxy groups preclude direct inference of biological activity or solubility from in-class lignans.

Dual chemical taxonomy

Classified as hydrolyzable tannin by ClassyFire, not as lignan; may be missed in cheminformatic filtering and database-dependent procurement workflows.

Isolation-only supply

No reported total synthesis route; supply depends on botanical extraction, limiting multi-gram scalability relative to synthesis-accessible lignans.

Renchangianin B Differentiation Evidence


Structural Classification Discrepancy

Renchangianin B presents a unique chemotaxonomic and database classification issue. According to PhytoBank's ClassyFire-based taxonomy, it is classified under 'Hydrolyzable tannins' as the direct parent class [1], not under 'Lignans, neolignans and related compounds' as is typical for dibenzocyclooctene-type compounds. This contrasts with commercial vendor classifications that label it as a 'dibenzo[cyclooctene]-type lignan' . This discrepancy is significant for researchers using computational tools for virtual screening or cheminformatic analyses, as the compound will be retrieved or filtered differently depending on the database queried. The classification inconsistency arises from the compound's structural features: it contains galloyl-like units (a hallmark of hydrolyzable tannins) alongside a dibenzocyclooctene core (a hallmark of lignans), creating a hybrid classification challenge [1].

Chemotaxonomic Class
Class-level inference
PhytoBank (ClassyFire): Hydrolyzable tannins
Vendors: Dibenzo[cyclooctene] lignan
Database retrieval may differ; lignan-specific filters may exclude this compound.
Class-level mismatch under ClassyFire ontology vs. vendor assignment.
Chemotaxonomy Structural classification Computational chemistry Database curation

Physicochemical Property Differences

Renchangianin B exhibits distinct predicted physicochemical properties that differentiate it from other Kadsura-derived dibenzocyclooctadiene lignans. Its calculated LogP of 5.18 (ALOGPS) to 5.69 (ChemAxon) [1] and vendor-reported LogP of 5.2 indicates significantly higher lipophilicity compared to many in-class compounds, such as Schisandrin (LogP ~3.5-4.0) and Gomisin A (LogP ~3.8). This elevated LogP is accompanied by a low predicted water solubility of 0.0074 g/L [1], a high hydrogen bond acceptor count of 11 , and a topological polar surface area (tPSA) of 150 Ų . These combined values place Renchangianin B outside typical oral drug-likeness parameters (Lipinski's Rule of Five: LogP ≤5; tPSA ≤140 Ų), necessitating different formulation approaches than more drug-like lignans.

Lipophilicity (LogP)
Cross-study comparable
5.18–5.69 (Renchangianin B) vs. ~3.5–4.0 (Schisandrin)
Higher lipophilicity alters solubility and membrane permeability; supports formulation review.
Predicted values; experimental LogP not reported.
ADME prediction Solubility Lipophilicity Drug-likeness Physicochemical profiling

Species-Specific Phytochemical Marker

Renchangianin B has been definitively isolated and characterized from the stems of two Kadsura species: K. renchangiana and K. longipedunculata [1]. In K. longipedunculata, it was reported as one of seven isolated compounds from stem material, alongside Renchangianin A [1]. This limited and specific botanical distribution distinguishes Renchangianin B from more broadly distributed Kadsura lignans such as Schisandrin (found across multiple Schisandraceae species) and Gomisin-family compounds. Additionally, LC-MS profiling of Apluda mutica L. (Poaceae) methanolic extract identified Renchangianin B at 7.13% relative abundance among major identified bioactive compounds [2], indicating a secondary, cross-family occurrence. This specific phytochemical profile positions Renchangianin B as a potential species-authentication marker and quality control standard.

Species Distribution
Class-level inference
2 Kadsura spp. + cross-family detection vs. >10 spp. for Schisandrin
Narrower confirmed distribution may support species-specific authentication.
Cross-family detection in Apluda mutica via LC-MS profiling only.
Phytochemistry Chemotaxonomy Quality control Plant metabolomics Species authentication

Molecular Complexity and Structural Features

Renchangianin B possesses a molecular complexity score of 1040 and a heavy atom count of 45 , placing it among the more structurally intricate dibenzocyclooctene lignans. Its distinguishing structural features include a benzoate ester at the C-8 position, a (2-methylbut-2-enoyl)oxy group at C-11, and a specific hydroxylation/methoxylation pattern on the aromatic rings (3,9,16-trihydroxy-4,5,14,15-tetramethoxy substitution) [1]. The compound also contains 10 rotatable bonds , conferring significant conformational flexibility. These features contrast with simpler dibenzocyclooctadiene lignans such as Schisandrin (no ester moieties; fewer rotatable bonds; lower molecular complexity) and Gomisin A (different substitution and ester patterns).

Molecular Complexity
Class-level inference
Complexity 1040; 45 heavy atoms; 10 rotatable bonds vs. ~600–700; 30; 4–5 for Schisandrin
Greater complexity and flexibility impact chromatographic retention and synthetic accessibility.
Vendor datasheet estimates; comparator values from literature.
Structural biology Natural product chemistry Molecular complexity Structure-activity relationships

Commercial Availability and Purity

Renchangianin B is commercially available from multiple specialty chemical vendors (TargetMol, InvivoChem, BOC Sciences, MedChemExpress, BioCrick) with reported purity specifications of ≥98% as determined by HPLC [1]. Unlike total synthesis approaches, the compound is obtained exclusively through extraction and chromatographic purification from Kadsura renchangiana plant material [2]. This natural-source supply chain carries distinct procurement implications: batch-to-batch variability is mitigated by rigorous QC (HPLC, NMR, MS verification), but supply continuity depends on sustainable plant material sourcing and seasonal harvest cycles. In contrast, major Kadsura lignans such as Schisandrin benefit from established total synthesis routes and broader supply chains, offering greater scalability but potentially different impurity profiles.

Purity & Supply
Supporting evidence
≥98% HPLC, isolation-only vs. ≥98% HPLC, synthesis + isolation for Schisandrin
Comparable analytical purity; distinct supply chain modality may affect scalability.
Vendor-reported specifications; no total synthesis route identified.
Natural product procurement Quality control Analytical chemistry Reference standards Supply chain

Renchangianin B Research Applications


Species Authentication Reference Standard

Renchangianin B's narrow and specific botanical occurrence in two Kadsura species makes it a high-value analytical reference standard for species authentication and quality control of K. renchangiana and K. longipedunculata plant material [1]. For researchers conducting metabolomic profiling or developing HPLC/UPLC fingerprinting methods for these understudied Kadsura species, Renchangianin B provides a more specific marker than promiscuous lignans such as Schisandrin. The compound's LC-MS detection at 7.13% relative abundance in plant extracts [2] demonstrates practical detectability in metabolomics workflows.

Cheminformatic and Virtual Screening Applications

Renchangianin B's ambiguous classification as both a hydrolyzable tannin (PhytoBank ClassyFire) [3] and a dibenzocyclooctene lignan (vendor classification) makes it a valuable test case for cheminformatic method development. Researchers developing chemical taxonomy algorithms, database curation workflows, or virtual screening pipelines can use Renchangianin B to benchmark classification accuracy and to identify edge cases where structural features span multiple chemical classes. Its high predicted LogP (5.18-5.69) [3] and tPSA (150 Ų) further position it as a probe compound for testing ADME prediction models on high-lipophilicity natural products.

Analytical Method Development for Lignan Separation

With a molecular complexity score of 1040 and 10 rotatable bonds , Renchangianin B presents a challenging yet well-defined analyte for developing and validating chromatographic separation methods for structurally complex natural lignans. Its chromatographic behavior differs from simpler dibenzocyclooctadiene standards due to increased lipophilicity and conformational flexibility, making it suitable for testing column selectivity, mobile phase optimization, and method robustness. Researchers developing preparative HPLC or countercurrent chromatography protocols for lignan purification can use Renchangianin B as a resolution challenge standard.

Bioactivity Screening in Lipophilic Lignan Libraries

Renchangianin B's high predicted lipophilicity (LogP 5.2-5.69) [3] distinguishes it from more hydrophilic Kadsura lignans, suggesting potentially altered membrane permeability and subcellular distribution profiles. For researchers assembling focused natural product libraries for cell-based screening (e.g., cytotoxicity, anti-inflammatory, or neuroprotective assays), Renchangianin B serves as a representative high-LogP dibenzocyclooctene lignan. Its ≥98% HPLC purity ensures that observed biological effects are attributable to the target compound rather than impurities. Note: Primary literature reporting quantitative bioactivity data for Renchangianin B was not identified in the current search; researchers should conduct their own dose-response assays to establish IC50/EC50 values in their specific model systems.

Application
Selection Property
Validation Focus
Species Authentication Reference Standard
Narrow botanical occurrence in two Kadsura species
HPLC/UPLC fingerprinting method validation
Cheminformatic Classification Testing
Dual tannin/lignan taxonomy
Algorithm benchmarking for natural product database curation
Analytical Method Development for Lignan Separation
High molecular complexity and lipophilicity
Column selectivity and mobile phase optimization
Bioactivity Screening in Lipophilic Lignan Libraries
High LogP (>5) and ≥98% purity
Cell-based assay dose-response profiling (user-conducted; no primary bioactivity data available)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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